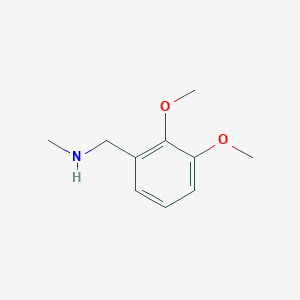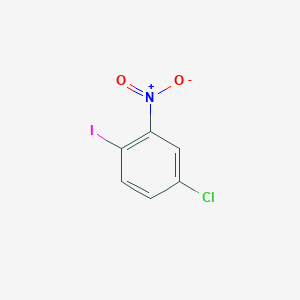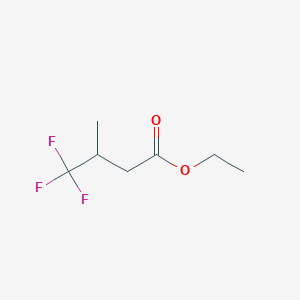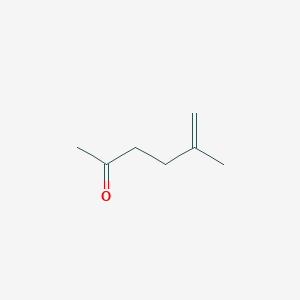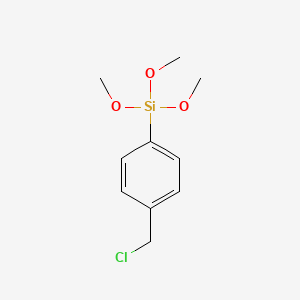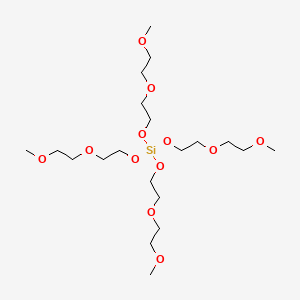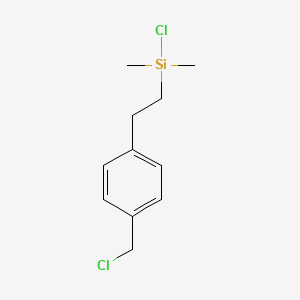
Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane is an organosilicon compound characterized by its unique molecular structure. This compound features a silicon atom bonded to two methyl groups, one ethyl group that has a chloromethyl-substituted phenyl ring, and one chlorine atom. It’s primarily of interest in organic synthesis and materials science due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions:
A typical synthesis of Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane involves the reaction between 2-(4-(chloromethyl)phenyl)ethylsilane and a chlorinating agent.
Grignard Reaction: : One method to prepare the precursor involves the Grignard reaction, where 4-chlorobenzyl chloride reacts with magnesium to form a Grignard reagent, followed by reaction with ethylsilane.
Hydrosilylation: : Another approach can include the hydrosilylation of styrene derivatives with chlorosilanes.
Industrial Production Methods:
Chlorination: : In an industrial setting, large-scale chlorination reactions are employed, wherein 2-(4-(chloromethyl)phenyl)ethylsilane is chlorinated using chlorinating agents like phosphorus trichloride or sulfuryl chloride under controlled conditions.
Catalysis: : Catalytic methods may also be applied to improve yield and selectivity.
化学反应分析
Types of Reactions It Undergoes:
Substitution Reactions: : It undergoes nucleophilic substitution reactions at the chloromethyl group.
Oxidation and Reduction: : The phenyl ring can undergo electrophilic aromatic substitution, though its silicon center typically remains unreacted under oxidative conditions.
Addition Reactions: : The silicon-chlorine bond is susceptible to hydrolysis, forming silanol and hydrochloric acid.
Common Reagents and Conditions Used:
Nucleophiles: : Strong nucleophiles like amines and thiols are commonly used for substitution.
Catalysts: : Lewis acids like aluminum chloride may be used in certain aromatic substitution reactions.
Oxidizing Agents: : Common oxidizing agents include permanganates and peroxides.
Major Products Formed from These Reactions:
Silanols: : Hydrolysis of the silicon-chlorine bond produces silanols.
Substituted Derivatives: : Reaction with nucleophiles yields various substituted silanes.
科学研究应用
In Chemistry:
Used as a reagent for introducing silane groups in organic molecules.
A precursor in the synthesis of silicon-based polymers and materials.
In Biology and Medicine:
Investigated for its potential as a protecting group for certain biochemical reagents.
Explored for its role in the synthesis of silane-modified bioactive molecules.
In Industry:
Utilized in the production of specialty chemicals.
Important in the development of silane-based surface modifiers and adhesives.
作用机制
Molecular Targets and Pathways Involved:
The compound acts mainly through its functional groups:
Silicon Center: : Reacts with nucleophiles or undergoes hydrolysis.
Chloromethyl Group: : Site for nucleophilic substitution, allowing for a variety of functional group transformations.
相似化合物的比较
Chloromethylsilane
Phenylsilane
Ethylchlorosilane
Overall, Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane's unique structure lends it special properties making it valuable across several scientific and industrial fields
属性
CAS 编号 |
68092-71-7 |
|---|---|
分子式 |
C11H16Cl2Si |
分子量 |
247.23 g/mol |
IUPAC 名称 |
chloro-[2-[4-(chloromethyl)phenyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C11H16Cl2Si/c1-14(2,13)8-7-10-3-5-11(9-12)6-4-10/h3-6H,7-9H2,1-2H3 |
InChI 键 |
FPDXRQODEPQHSK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCC1=CC=C(C=C1)CCl)Cl |
规范 SMILES |
C[Si](C)(CCC1=CC=C(C=C1)CCl)Cl |
Key on ui other cas no. |
74143-32-1 68092-71-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


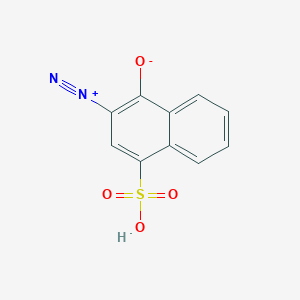
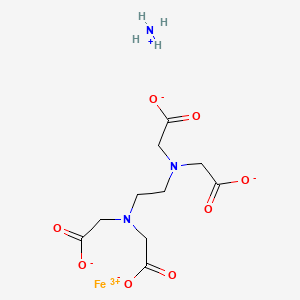
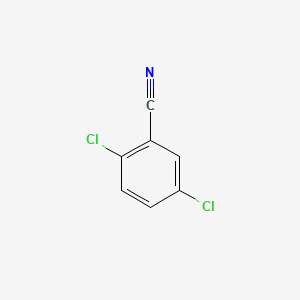
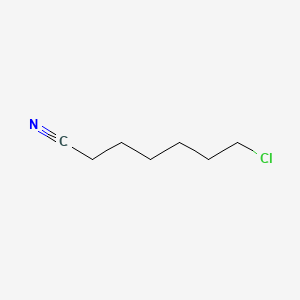
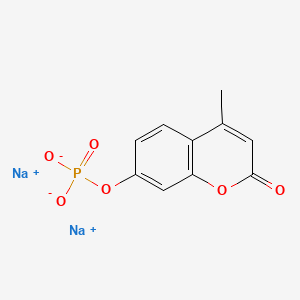
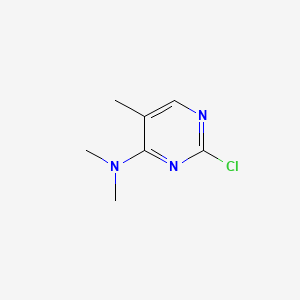

![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate](/img/structure/B1580759.png)
